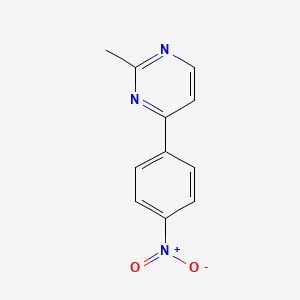2-Methyl-4-(4-nitrophenyl)pyrimidine
CAS No.: 874773-94-1
Cat. No.: VC3314092
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874773-94-1 |
|---|---|
| Molecular Formula | C11H9N3O2 |
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | 2-methyl-4-(4-nitrophenyl)pyrimidine |
| Standard InChI | InChI=1S/C11H9N3O2/c1-8-12-7-6-11(13-8)9-2-4-10(5-3-9)14(15)16/h2-7H,1H3 |
| Standard InChI Key | MWOWFGCAKQCRTN-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The compound is identified in chemical databases by CAS number 874773-94-1 and possesses distinct physical and chemical characteristics as outlined in Table 1 .
Table 1: Basic Physical and Chemical Properties of 2-Methyl-4-(4-nitrophenyl)pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C11H9N3O2 |
| Molecular Weight | 215.21 |
| SMILES Notation | CC1=NC=CC(=N1)C2=CC=C(C=C2)N+[O-] |
| Physical State | Solid (at standard conditions) |
| Purity (Commercial) | Typically 98% |
The nitro group in the para position of the phenyl ring significantly influences the electronic distribution within the molecule, creating a system with interesting electron-withdrawing characteristics .
Computational Chemistry Data
Computational chemistry provides valuable insights into the compound's behavior and potential interactions. Table 2 presents key computational parameters for 2-Methyl-4-(4-nitrophenyl)pyrimidine .
Table 2: Computational Chemistry Parameters
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 68.92 |
| LogP | 2.36022 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
The LogP value of 2.36022 indicates moderate lipophilicity, suggesting potential membrane permeability while maintaining reasonable aqueous solubility. The TPSA value of 68.92 falls within a range often associated with good cell permeability, which could be relevant for biological applications. The absence of hydrogen bond donors coupled with four hydrogen bond acceptors creates an interesting profile for potential intermolecular interactions .
Synthesis and Preparation
Analogous Synthetic Methods
The synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, though structurally different, offers insights into pyrimidine ring formation strategies. This compound is synthesized through a condensation process involving β-alkoxypropionitrile and acetamidine, followed by specific functional group transformations .
Similarly, the preparation of other substituted pyrimidines often involves temperature ranges of 50-400°C with optimal ranges between 180-350°C, using catalysts such as Lewis or Brønsted acids, particularly Lewis-acid oxidic compounds of elements from groups IV A and III B, with Al2O3 being particularly effective .
Biological Activity and Structure-Activity Relationships
Structure-Activity Considerations
The biological activity of pyrimidine derivatives is often significantly influenced by:
-
Substitution Pattern: The position and nature of substituents on the pyrimidine ring
-
Electronic Properties: Electron-withdrawing groups like the nitro group in this compound
-
Lipophilicity: Affecting membrane permeability and bioavailability
-
Hydrogen Bonding Capacity: Influencing target binding and selectivity
The moderate LogP value (2.36022) and absence of hydrogen bond donors in 2-Methyl-4-(4-nitrophenyl)pyrimidine suggest a compound with potentially favorable pharmacokinetic properties, though specific activity would depend on the biological target and context .
A Comparative Analysis with Similar Compounds
The structural features of 2-Methyl-4-(4-nitrophenyl)pyrimidine can be better understood through comparison with related compounds. Table 3 presents a comparative analysis of this compound with structurally similar molecules.
Table 3: Comparison of 2-Methyl-4-(4-nitrophenyl)pyrimidine with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 2-Methyl-4-(4-nitrophenyl)pyrimidine | C11H9N3O2 | 215.21 | Reference compound |
| 4-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine | C12H11N3O2S | 261.30 | Contains sulfanyl group; methyl at position 4 instead of 2 |
| 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(4-methylphenyl)pyrimidine | C24H18ClN3O4S | 479.94 | More complex structure with additional aromatic rings and sulfonyl group |
Current Research Trends and Future Perspectives
Research Applications
Current research involving pyrimidine derivatives with nitrophenyl substituents spans several scientific domains:
-
Medicinal Chemistry: Investigation of potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory contexts.
-
Materials Science: Exploration of optical and electronic properties for potential applications in sensors and functional materials.
-
Synthetic Methodology: Development of more efficient and selective methods for preparing and modifying these structures.
Future Research Directions
Several promising research directions for 2-Methyl-4-(4-nitrophenyl)pyrimidine and related compounds include:
-
Structure-Activity Relationship Studies: Systematic modification of the basic structure to establish correlations between structural features and biological activity.
-
Green Chemistry Approaches: Development of more environmentally friendly synthetic routes with reduced use of hazardous reagents and solvents.
-
Combination with Emerging Technologies: Integration with nanomaterials or bioconjugation strategies to enhance targeting and efficacy for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume